Carubicin

Catalog No.
S548604
CAS No.
50935-04-1
M.F
C26H27NO10
M. Wt
513.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carubicin

CAS Number

50935-04-1

Product Name

Carubicin

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C26H27NO10

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16-,21+,26-/m0/s1

InChI Key

XREUEWVEMYWFFA-CSKJXFQVSA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

Carminomicin, Carminomycin, Carminomycin I, Carminomycin II, Carminomycin III, Carubicin, Carubicin Hydrochloride, Demethyldaunomycin, Demethyldaunorubicin, Hydrochloride, Carubicin, Karminomicin, Karminomycin, NSC 180,024, NSC 180024, NSC-180,024, NSC-180024, NSC180,024, NSC180024, Rubeomycin A, Rubeomycin A1

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O

The exact mass of the compound Carubicin is 513.1635 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Carubicin (carminomycin) is a naturally derived anthracycline antineoplastic antibiotic characterized by the absence of a methyl group at the 4-position of the aglycone moiety compared to daunorubicin [1]. This structural variation—possessing a 4-hydroxyl group—confers distinct lipophilicity, altered cellular uptake dynamics, and unique synthetic handle capabilities [1]. In research and pharmaceutical procurement, carubicin is highly valued not only as a potent topoisomerase II inhibitor and DNA intercalator but also as a critical precursor for synthesizing next-generation, multidrug-resistance (MDR)-evading anthracycline derivatives[2]. Its ability to maintain high nuclear concentrations even in resistant cell lines makes it a superior choice for specific oncology models and prodrug development workflows [3].

Substituting carubicin with more common anthracyclines like doxorubicin or daunorubicin fundamentally alters assay outcomes and synthetic pathways. Structurally, the lack of the 4-methoxy group found in daunorubicin increases carubicin's lipophilicity, directly impacting its cellular permeability and nuclear localization [1]. In multidrug-resistant (MDR) models, doxorubicin and daunorubicin suffer from significant efflux-mediated concentration drops, whereas carubicin retains its intracellular and intranuclear accumulation [2]. Furthermore, for medicinal chemists, carubicin provides a unique 4-OH reactive site that is absent in daunorubicin, enabling the synthesis of specific galactoconjugates and N-alkylated derivatives that maintain efficacy against MDR sublines where standard doxorubicin scaffolds fail[1].

Superior Nuclear Accumulation in Efflux-Competent Resistant Models

In comparative in vitro kinetics utilizing daunorubicin-resistant Ehrlich ascites cells, the intracellular and intranuclear concentrations of standard doxorubicin and daunorubicin were reduced by approximately 50% due to efflux mechanisms. In stark contrast, carubicin (carminomycin) concentrations were reduced by only 11% under identical steady-state conditions, with 74% of the drug remaining highly concentrated within the nucleus [1].

Evidence DimensionReduction in intracellular/intranuclear concentration in resistant vs. sensitive cells
Target Compound DataCarubicin: 11% reduction; 74% nuclear localization
Comparator Or BaselineDoxorubicin / Daunorubicin: ~50% reduction
Quantified DifferenceCarubicin exhibits nearly 5-fold better retention in resistant cells compared to doxorubicin/daunorubicin.
ConditionsDaunorubicin-sensitive and -resistant Ehrlich ascites cells in vitro, 0.3 N HCl/50% ethanol extraction

Procuring carubicin is essential for researchers requiring an anthracycline that reliably bypasses standard efflux pumps to maintain nuclear topoisomerase II inhibition in MDR models.

Precursor Efficacy for Synthesizing MDR-Evading Derivatives

Carubicin's unique 4-hydroxyl aglycone structure serves as a superior synthetic scaffold for overcoming chemoresistance. Studies demonstrate that while novel doxorubicin derivatives often remain inactive against multidrug-resistant tumor cells (e.g., K562i/S9 and MCF-7Dox), N-substituted derivatives synthesized from a carminomycin/14-hydroxycarminomycin scaffold maintain equivalent cytotoxic activity against both wild-type cells and their MDR sublines[1].

Evidence DimensionCytotoxic efficacy of synthesized derivatives against MDR cell lines
Target Compound DataCarubicin derivatives: Active against both wild-type and MDR sublines
Comparator Or BaselineDoxorubicin derivatives: Inactive against MDR sublines (K562i/S9, MCF-7Dox)
Quantified DifferenceCarubicin-derived scaffolds retain broad-spectrum anti-MDR activity lost in doxorubicin analogs.
ConditionsIn vitro cytotoxicity assays against K562i/S9 and MCF-7Dox multidrug-resistant sublines

For medicinal chemistry procurement, carubicin provides a structurally distinct starting material necessary for developing next-generation anthracyclines that doxorubicin cannot yield.

Efficacy in p53-Independent and VHL-Defective Tumor Models

Unlike many classical DNA-damaging agents that rely heavily on functional p53 pathways to trigger cell death, carubicin acts as a potent apoptosis inducer via alternative mechanisms. In clear cell renal cell carcinoma (CCRCC) models, carubicin effectively inhibits the proliferation of VHL-defective (VHL−/−) cells and induces apoptosis through a mechanism that is strictly independent of p53 or hypoxia-inducible factor HIF2 [1].

Evidence DimensionApoptotic pathway dependency
Target Compound DataCarubicin: Induces apoptosis independently of p53 and HIF2
Comparator Or BaselineClassical DNA intercalators: Often require functional p53 for optimal apoptotic induction
Quantified DifferenceCarubicin bypasses the p53-dependent chemoresistance common in VHL-defective renal carcinomas.
ConditionsVHL-defective (VHL−/−) clear cell renal cell carcinoma (CCRCC) in vitro models

Carubicin is the required tool compound for oncology assays targeting VHL-mutated or p53-deficient cancers where standard anthracyclines show reduced apoptotic efficacy.

Reduced Histologic Cardiac Damage at Isotoxic Doses

Cardiotoxicity is the primary dose-limiting factor for anthracyclines. In the established Zbinden rat model used for evaluating cardiac damage, carubicin produced significantly less histologic cardiac damage compared to doxorubicin when both drugs were administered at doses calibrated to produce comparable lethality [1].

Evidence DimensionHistologic cardiac damage at comparable lethality doses
Target Compound DataCarubicin: Significantly lower histologic cardiac lesions
Comparator Or BaselineDoxorubicin: Higher baseline of cardiac tissue damage
Quantified DifferenceCarubicin demonstrates a safer cardiac histologic profile than doxorubicin at isotoxic systemic doses.
ConditionsIn vivo Zbinden rat model evaluating cumulative anthracycline cardiotoxicity

Buyers conducting comparative cardiotoxicity screening or developing cardioprotective adjuvants should select carubicin as a lower-toxicity structural benchmark against doxorubicin.

Development of MDR-Targeting Anthracycline Prodrugs

Because carubicin possesses a 4-hydroxyl group instead of the 4-methoxy group found in daunorubicin, it serves as an ideal synthetic precursor. Medicinal chemists procure carubicin to synthesize N-alkylated or galactoconjugated derivatives that maintain high efficacy against multidrug-resistant (MDR) cell lines (like K562i/S9), a chemical space where doxorubicin derivatives frequently fail [1].

High-Retention Nuclear Targeting Assays

In pharmacological assays utilizing highly efflux-competent resistant cell lines, standard anthracyclines lose up to 50% of their intracellular concentration. Carubicin is the compound of choice for these assays because it retains 89% of its concentration and heavily localizes (74%) to the nucleus, ensuring sustained topoisomerase II inhibition without requiring efflux pump inhibitors[2].

p53-Independent Oncology Drug Screening

Carubicin is specifically indicated for screening panels involving clear cell renal cell carcinoma (CCRCC) and other VHL-defective or p53-mutated models. Its proven ability to induce apoptosis independently of p53 and HIF2 makes it a critical positive control for evaluating novel compounds in chemoresistant, p53-deficient tumor microenvironments [3].

Cardiotoxicity Benchmarking in In Vivo Models

For toxicologists utilizing the Zbinden rat model to assess the cardiac safety of new chemotherapeutics, carubicin provides a crucial intermediate benchmark. It induces less histologic cardiac damage than doxorubicin at isotoxic doses, making it a valuable reference standard for evaluating the structure-toxicity relationships of novel anthracycline analogs [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

513.16349606 Da

Monoisotopic Mass

513.16349606 Da

Heavy Atom Count

37

Appearance

Red solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E7437K3983

Related CAS

52794-97-5 (hydrochloride)

Pharmacology

Carubicin is an anthracycline antineoplastic antibiotic isolated from the bacterium Actinomadura carminata. Carubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Other CAS

50935-04-1

Wikipedia

Carubicin

Dates

Last modified: 08-15-2023
1: Woldemichael GM, Turbyville TJ, Linehan WM, McMahon JB. Carminomycin I is an apoptosis inducer that targets the Golgi complex in clear cell renal carcinoma cells. Cancer Res. 2011 Jan 1;71(1):134-42. doi: 10.1158/0008-5472.CAN-10-0757. PubMed PMID: 21199801; PubMed Central PMCID: PMC3074515.
2: Tevyashova AN, Shtil AA, Olsufyeva EN, Simonova VS, Samusenko AV, Preobrazhenskaya MN. Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells and their multidrug resistant variants. J Antibiot (Tokyo). 2004 Feb;57(2):143-50. PubMed PMID: 15112963.
3: Toshchevikova AIu, Pisarev OA. [Optimization of conditions of preparative chromatography of carminomycin on a carboxylic cation exchanger]. Prikl Biokhim Mikrobiol. 2002 Mar-Apr;38(2):128-31. Russian. PubMed PMID: 11962206.
4: Andersson BS, Eksborg S, Vidal RF, Sundberg M, Carlberg M. Anthraquinone-induced cell injury: acute toxicity of carminomycin, epirubicin, idarubicin and mitoxantrone in isolated cardiomyocytes. Toxicology. 1999 Jul 1;135(1):11-20. PubMed PMID: 10454220.
5: Leont'eva OV, Trenin AS, Bukhman VM, Dudnik IuV. [The cytotoxicity of mevalonate, lovastatin and carminomycin with respect to MOLT-4 human malignant T-lymphoblasts in vitro]. Antibiot Khimioter. 1999;44(2):13-8. Russian. PubMed PMID: 10202552.
6: Csorvási A, Kövér KE, Menyhárt MM, Sztaricskai F, Dobrynin YV, Nikolaeva TG. Synthesis of phosphoramide mustard analogues of daunomycin and carminomycin. Arch Pharm (Weinheim). 1998 Sep;331(9):265-8. PubMed PMID: 9793480.
7: Scotti C, Hutchinson CR. Immobilization and properties of carminomycin 4-O-methyltranferase, the enzyme which catalyzes the final step in the biosynthesis of daunorubicin in Streptomyces peucetius. Biotechnol Bioeng. 1995 Oct 20;48(2):133-40. PubMed PMID: 18623469.
8: Madduri K, Torti F, Colombo AL, Hutchinson CR. Cloning and sequencing of a gene encoding carminomycin 4-O-methyltransferase from Streptomyces peucetius and its expression in Escherichia coli. J Bacteriol. 1993 Jun;175(12):3900-4. PubMed PMID: 8509343; PubMed Central PMCID: PMC204808.

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